N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-11-5-8-14(19)13(18)9-11/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAATXDPYHQZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-chlorophenol.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-fluoroaniline with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then reacted with 4-chlorophenol in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its potential biological activity and interactions with biological molecules.
Medicine: Could be explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- N-(4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)-2-methylpropanamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings. This combination can result in distinct chemical properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
